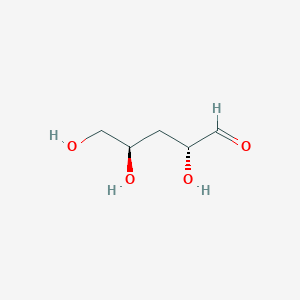

3-Deoxy-L-threo-pentose

Description

Contextualization within Deoxy-Sugar Chemistry

Deoxy sugars are a diverse and vital class of carbohydrates found throughout nature. ontosight.ai Perhaps the most well-known deoxy sugar is 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). wikipedia.orgresearchgate.net Other naturally occurring deoxy sugars include L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose), which are often found in plant glycosides and bacterial cell walls. researchgate.net

The absence of a hydroxyl group at a specific position on the sugar ring gives each deoxy sugar unique chemical properties and biological roles. ontosight.ai In the case of 3-Deoxy-L-threo-pentose, the lack of the C-3 hydroxyl group influences its three-dimensional structure and its ability to interact with enzymes and other biological molecules. smolecule.com This structural nuance is critical in the field of stereochemistry, which studies the spatial arrangement of atoms within molecules, as different stereoisomers of a deoxy sugar can have vastly different biological activities. smolecule.com

The synthesis of deoxy sugars can be a complex process. researchgate.net In laboratory settings, this compound can be prepared through various methods, including the reduction of a corresponding sugar derivative. For instance, one common approach involves the use of reducing agents like sodium borohydride (B1222165) to selectively remove the oxygen-containing group at the third carbon.

Significance in Biochemical and Synthetic Disciplines

The unique structure of this compound makes it a valuable tool in both biochemical research and synthetic chemistry. Its derivatives have been identified as important intermediates in microbial metabolic pathways. For example, derivatives of 3-deoxy sugars are involved in the catabolism of sugars derived from marine algae.

In the realm of synthetic chemistry, this compound and its derivatives serve as versatile building blocks for creating more complex molecules. Their specific stereochemistry makes them useful starting materials for the synthesis of other rare sugars and biologically active compounds. nih.gov For instance, it has been used in the synthesis of 2,3-dideoxy-L-erythro-hexose.

Furthermore, research into this compound contributes to our understanding of carbohydrate metabolism and the function of enzymes that process sugars. By studying how this modified sugar interacts with biological systems, scientists can gain insights into the mechanisms of various cellular processes. The study of related deoxy sugars has also shed light on the biosynthesis of antibiotics and the formation of advanced glycation end products (AGEs), which are implicated in aging and disease. smolecule.comchemsynlab.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | (2R,4R)-2,4,5-trihydroxypentanal |

| Synonyms | 3-Deoxy-L-arabinose |

| CAS Number | 41107-43-1 |

| Water Solubility | 559 g/L |

| LogP | -1.55 |

Data sourced from PubChem and other chemical databases. nih.gov

Interactive Data Table: Comparison of Related Deoxy Sugars

| Compound | Key Structural Feature | Biological Relevance |

| 2-Deoxy-D-ribose | Deoxygenated at C-2 | Component of DNA wikipedia.orgresearchgate.net |

| L-Rhamnose | 6-Deoxy-L-mannose | Found in plant glycosides and bacterial cell walls researchgate.net |

| L-Fucose | 6-Deoxy-L-galactose | Component of glycoproteins and cell surface antigens researchgate.net |

| This compound | Deoxygenated at C-3 | Intermediate in microbial metabolism, synthetic building block |

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-2,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJPQPGKIAEJO-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)[C@H](C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721975 | |

| Record name | 3-Deoxy-L-threo-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41107-43-1 | |

| Record name | 3-Deoxy-L-threo-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Deoxy L Threo Pentose and Its Analogues

Chemical Synthesis Strategies

Regioselective Deoxygenation Approaches

Regioselective deoxygenation is a fundamental strategy for the synthesis of deoxysugars, involving the targeted removal of a specific hydroxyl group from a parent sugar. A key challenge in the synthesis of 3-deoxy-L-threo-pentose is the selective deoxygenation at the C-3 position of a suitable L-pentose precursor, such as L-arabinose or L-xylose.

One effective method involves the conversion of the target hydroxyl group into a good leaving group, followed by reductive cleavage. For instance, an efficient synthesis of 1,2-O-isopropylidene-β-L-threo-pentofuranose (a protected form of this compound) has been achieved starting from L-arabinofuranose derivatives. This process utilizes the action of a powerful reducing agent, lithium triethylborohydride (LiBH(Et)3), on an intermediate 3-O-lyxofuranosyl trifluoromethanesulfonate. The triflate group at the C-3 position acts as an excellent leaving group, facilitating its reductive removal to yield the desired 3-deoxy product.

A widely employed and versatile method for deoxygenation in carbohydrate chemistry is the Barton-McCombie reaction. This radical-mediated transformation involves the conversion of a hydroxyl group into a thiocarbonyl derivative, typically a xanthate or a thiocarbamate. The subsequent reaction with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (Bu3SnH), results in the reductive cleavage of the C-O bond. The driving force for this reaction is the formation of a stable tin-sulfur bond. While highly effective, a significant drawback of the classical Barton-McCombie reaction is the use of toxic and difficult-to-remove tin reagents. Consequently, considerable research has been directed towards developing alternative, less toxic hydrogen donors.

An application of a Barton-type free-radical deoxygenation has been successfully used in the synthesis of 2-deoxy-L-erythro-pentose from L-arabinose. nih.gov In this key step, a phenoxythiocarbonyl ester at the C-2 position serves as the radical precursor. nih.gov Efficient deoxygenation was achieved through the slow addition of tributyltin hydride to the reaction mixture, a technique often employed to minimize side reactions. nih.gov

The synthesis of 3-deoxy-D-threopentofuranose 5-phosphate, the D-enantiomer of the target's phosphorylated form, has been accomplished starting from D-arabinose. researchgate.net This multi-step synthesis involves the selective protection of the hydroxyl groups at C-1, C-2, and C-5, leaving the C-3 hydroxyl group free for modification. researchgate.net This free hydroxyl is then converted into a thiocarbamate, which is subsequently subjected to radical reduction to effect the deoxygenation at the C-3 position. researchgate.net

Aldol (B89426) Reaction-Based Syntheses

The aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis and can be strategically employed in the synthesis of deoxysugars. This approach typically involves the reaction of an enolate of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl compound. For the synthesis of a 3-deoxypentose, a plausible strategy would involve the aldol addition of an acetaldehyde (B116499) enolate (or its equivalent) to a protected glyceraldehyde.

While a direct synthesis of this compound via an aldol reaction is not extensively documented in readily available literature, the principles of aldol chemistry are well-established for building sugar backbones. For example, the aldol condensation of glycero-tetrulose with formaldehyde (B43269) has been used to synthesize 3-pentuloses. researchgate.net The stereochemical outcome of such reactions is highly dependent on the reaction conditions, including the solvent and the nature of the catalyst. researchgate.net For instance, the synthesis of threo-3-pentulose was favored in methanol, while the erythro isomer was the major product in water. researchgate.net

The enzymatic synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) has been achieved using a thermostabilized low-specific L-threonine aldolase (B8822740). researchgate.net While not a direct synthesis of the target pentose (B10789219), this demonstrates the utility of aldolases in creating specific stereochemistries in complex molecules. researchgate.net

Reductive Processes in Deoxy-Sugar Synthesis

Reductive processes are central to the synthesis of deoxysugars, often involving the removal of a leaving group or the reduction of an unsaturated intermediate. These methods provide alternative pathways to deoxygenation reactions.

One notable example is the synthesis of 4-deoxy-L-threo-pentose (also known as 4-deoxyxylose) via the reductive dechlorination of a chlorodeoxy sugar. This approach highlights the use of halogenated sugar intermediates, where the chloro group is introduced at the desired position and subsequently removed by reduction to yield the deoxy sugar.

Another common reductive strategy is the catalytic hydrogenation of unsaturated sugar derivatives. An unsaturated bond can be introduced between C-2 and C-3 or C-3 and C-4 of a pentose precursor. Subsequent hydrogenation, often using a palladium or platinum catalyst, can lead to the formation of the desired 3-deoxy derivative. The stereochemical outcome of the hydrogenation is often influenced by the stereochemistry of the starting material and the catalyst used.

The reductive cleavage of epoxides is another powerful method for generating deoxysugars. An epoxide can be formed between C-2 and C-3 of a suitably protected pentose. Reductive opening of this epoxide ring with a hydride reagent can then yield the 3-deoxysugar. The regioselectivity and stereoselectivity of the epoxide opening are crucial for obtaining the desired product.

Synthesis of Phosphorylated Derivatives for Biological Probes

Phosphorylated deoxysugars are invaluable tools for studying carbohydrate metabolism and enzyme mechanisms. The synthesis of this compound-5-phosphate, for instance, would provide a valuable probe for enzymes involved in the pentose phosphate (B84403) pathway.

A detailed synthesis of the enantiomeric 3-deoxy-D-threopentofuranose 5-phosphate has been reported, starting from D-arabinose. researchgate.net The synthetic route commences with the selective protection of the primary hydroxyl group at C-5, followed by the protection of the C-1 and C-2 hydroxyls as an isopropylidene acetal. researchgate.net This leaves the C-3 hydroxyl group as the sole unprotected secondary alcohol, which is then targeted for deoxygenation via a thiocarbamate intermediate and subsequent radical reduction. researchgate.net Following the successful deoxygenation, the protecting group at C-5 is removed, and the primary hydroxyl is phosphorylated. researchgate.net The final step involves the removal of the remaining protecting groups to yield the target 3-deoxy-D-threopentofuranose 5-phosphate. researchgate.net This synthetic strategy can, in principle, be adapted to the L-series starting from L-arabinose to obtain the desired this compound-5-phosphate.

The following table summarizes the key steps in the synthesis of 3-deoxy-D-threopentofuranose 5-phosphate from D-arabinose:

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Selective Protection of C-5 Hydroxyl | TBDPSCl, Pyridine | To protect the primary alcohol for later manipulation. |

| 2 | Protection of C-1 and C-2 Hydroxyls | Acetone dimethylacetal, CSA | To form an isopropylidene acetal, leaving the C-3 hydroxyl free. |

| 3 | Formation of Thiocarbamate | 1,1'-Thiocarbonyldiimidazole | To activate the C-3 hydroxyl for radical deoxygenation. |

| 4 | Radical Deoxygenation | (Me3Si)3SiH, AIBN | To remove the thiocarbamate and introduce a hydrogen at C-3. |

| 5 | Deprotection of C-5 Hydroxyl | TBAF | To reveal the primary alcohol for phosphorylation. |

| 6 | Phosphorylation | (PhO)2POCl, Pyridine | To introduce the phosphate group at the C-5 position. |

| 7 | Final Deprotection | PtO2, H2; Acid hydrolysis | To remove the phenyl and isopropylidene protecting groups. |

Synthesis of Deoxyfluorinated Analogues for Metabolic Studies

The replacement of a hydroxyl group with fluorine can have profound effects on the biological activity of a sugar. Fluorinated sugars are often used as metabolic probes and enzyme inhibitors due to the unique properties of the fluorine atom, such as its high electronegativity and small size.

The synthesis of 3-deoxy-3-fluoro analogues of L-threo-pentose would be of significant interest for such studies. While a direct synthesis of this specific compound is not readily found, the strategies for introducing fluorine at the 3-position of other sugars are well-established and can be adapted.

A chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose has been reported, which provides valuable insights into the synthesis of 3-fluorinated sugars in the L-configuration. whiterose.ac.uk This synthesis employed a D- to L-sugar translation strategy and involved an enzymatic oxidation as a key step. whiterose.ac.uk The introduction of the fluorine atom often involves nucleophilic substitution of a suitable leaving group (e.g., a triflate or tosylate) with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF). This reaction typically proceeds with inversion of configuration at the stereocenter.

Another relevant example is the synthesis of 3-deoxy-3-fluoro-D-fructose. rsc.org This was achieved through the hydroxyalkylation of a 2-deoxy-2-fluoro-D-arabinono-1,4-lactone with (benzyloxymethyl)tributylstannane–n-butyllithium. rsc.org This method demonstrates a different approach to constructing the fluorinated sugar backbone.

The synthesis of 9-(3-deoxy-3-fluoro-β-D-arabinofuranosyl)adenine also provides a relevant example of creating a 3-deoxy-3-fluoro pentose ring, in this case as part of a nucleoside. nih.gov

Enzymatic and Chemoenzymatic Synthesis Methodologies

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, often providing high stereoselectivity and milder reaction conditions. Aldolases and transketolases are two classes of enzymes that are particularly useful for the synthesis of deoxysugars and their analogues.

Aldolases catalyze the stereoselective formation of carbon-carbon bonds by joining a donor molecule (often dihydroxyacetone phosphate or pyruvate) with an aldehyde acceptor. This can be exploited for the synthesis of deoxysugars by using a deoxyaldehyde as the acceptor. While a direct enzymatic synthesis of this compound using an aldolase has not been specifically reported, the potential for such a reaction exists. For example, an aldolase could potentially catalyze the condensation of acetaldehyde with a protected L-glyceraldehyde.

Transketolases catalyze the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. wikipedia.org This has been utilized in the synthesis of various deoxysugars. For instance, engineered transketolase variants have been used for the two-carbon chain elongation of biomass-derived pentoses, such as L-arabinose and 2-deoxy-D-ribose, to produce C7 and C8 deoxy ketoses. nih.gov In one example, pyruvate (B1213749) was used as the nucleophile with L-arabinose as the electrophile to produce 1-deoxy-L-gluco-heptulose. nih.gov This demonstrates the potential of transketolases to be used in the synthesis of various deoxy sugar structures.

The following table provides examples of deoxy ketoses synthesized using transketolase variants:

| Nucleophile (Donor) | Electrophile (Acceptor) | Product | Enzyme |

|---|---|---|---|

| Pyruvate | L-arabinose | 1-deoxy-L-gluco-heptulose | Engineered TKgst variant |

| β-hydroxypyruvate (HPA) | 2-deoxy-D-ribose | 4-deoxy-D-altro-heptulose | Engineered TKgst variant |

| β-hydroxypyruvate (HPA) | 6-deoxy-L-mannose (L-rhamnose) | 8-deoxy-L-glycero-L-galacto-octulose | Engineered TKgst variant |

Data sourced from a study on the enzymatic upgrading of biomass-derived aldoses. nih.gov

Chemoenzymatic approaches combine the advantages of both chemical and enzymatic methods. A chemical synthesis can be used to prepare a key intermediate that is then transformed by an enzyme in a highly selective manner. An example of this is the synthesis of 3-deoxy-3-fluoro-L-fucose, where chemical steps were used to construct a fluorinated precursor, which was then subjected to an enzymatic oxidation to yield the final product. whiterose.ac.uk This strategy allows for the synthesis of complex molecules that would be difficult to obtain by either method alone.

Biocatalytic Production of 2-Keto-3-Deoxy Compounds

The biocatalytic synthesis of 2-keto-3-deoxy compounds, which are structurally related to this compound, represents a significant advancement over traditional multi-step chemical syntheses. These enzymatic methods offer high stereoselectivity and resource efficiency, often in a single conversion step. A notable example is the production of 2-keto-3-deoxy-D-gluconate (KDG), a key intermediate in the Entner-Doudoroff pathway. nih.govmdpi.com This process utilizes a recombinant gluconate dehydratase (GAD) from the hyperthermophilic crenarchaeon Thermoproteus tenax. nih.gov The enzyme is overproduced in Escherichia coli and can be purified rapidly due to its high thermal stability, involving just two precipitation steps. uu.nl

The GAD enzyme effectively converts D-gluconate into stereochemically pure KDG. uu.nl This one-step procedure is highly efficient and scalable, providing a significant advantage over more complex and lengthy chemical methods. uu.nl The process leverages the enol-keto tautomerism of the initial product to ensure a single, pure final product, which can be easily separated from the enzyme via ultrafiltration. uu.nl

Similarly, 2-keto-3-deoxy-6-phosphogluconate (KDPG), another crucial metabolic intermediate, can be synthesized efficiently using the 6-phosphogluconate dehydratase (EDD) from Caulobacter crescentus. mdpi.com The enzyme, recombinantly produced in E. coli, catalyzes the irreversible dehydration of 6-phosphogluconate (6PG) to KDPG. mdpi.com This biocatalytic approach highlights the potential of using specific dehydratases to produce a variety of 2-keto-3-deoxy sugar acids. nih.gov

| Enzyme | Source Organism | Substrate | Product | Key Features |

| Gluconate Dehydratase (GAD) | Thermoproteus tenax | D-Gluconate | 2-Keto-3-deoxy-D-gluconate (KDG) | High thermostability, simple purification, one-step reaction. nih.govuu.nl |

| 6-Phosphogluconate Dehydratase (EDD) | Caulobacter crescentus | 6-Phosphogluconate (6PG) | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | High catalytic activity (Vmax of 61.6 U mg–1), irreversible reaction. mdpi.com |

Multi-Step Enzymatic Processes from Complex Carbohydrates

The synthesis of deoxy-sugars and their analogues can also be achieved through multi-step enzymatic cascades, starting from abundant and complex carbohydrates. This strategy is exemplified by the production of 2-keto-3-deoxy-L-galactonate (KDGal) from agarose (B213101), a major polysaccharide component of red macroalgae. wikipedia.orgnih.gov This process demonstrates the conversion of a renewable biomass source into a valuable biochemical precursor. nih.gov

The multi-step process for KDGal production involves three main stages:

Depolymerization of Agarose: Initially, agarose is enzymatically hydrolyzed to produce 3,6-anhydro-L-galactose (AHG) and neoagarooligosaccharides. nih.gov

Conversion of AHG to KDGal: The produced AHG is then subjected to a two-step enzymatic conversion. First, AHG is oxidized to 3,6-anhydrogalactonate by AHG dehydrogenase. Subsequently, 3,6-anhydrogalactonate cycloisomerase isomerizes it into the final product, KDGal. wikipedia.orgnih.gov

Purification: The final step involves the purification of KDGal from the reaction mixture. Size-exclusion chromatography is effectively used to separate KDGal from the remaining unreacted oligosaccharides based on molecular weight differences. wikipedia.orgnih.gov

This cascade of enzymatic reactions provides a controlled and efficient pathway to produce specific deoxy-sugar acids from complex polysaccharides, highlighting the potential for creating sustainable and high-value biochemicals from natural sources. wikipedia.orgnih.gov

| Step | Enzyme(s) | Substrate | Product | Purpose |

| 1 | Endo-type β-agarase, NAOS hydrolase | Agarose | 3,6-anhydro-L-galactose (AHG) & Neoagarooligosaccharides | Depolymerization of complex carbohydrate. nih.gov |

| 2 | AHG dehydrogenase, 3,6-anhydrogalactonate cycloisomerase | 3,6-anhydro-L-galactose (AHG) | 2-keto-3-deoxy-L-galactonate (KDGal) | Stereoselective conversion to the target deoxy-sugar acid. wikipedia.orgnih.gov |

| 3 | N/A (Chromatography) | Reaction Mixture | Purified KDGal | Isolation of the final product. wikipedia.orgnih.gov |

Microbial Oxidation for Stereoselective Deoxy-Sugar Production

Microbial oxidation offers a powerful tool for the stereoselective synthesis of deoxy-sugars by leveraging whole-cell biocatalysts. These processes can introduce specific modifications to sugar molecules with high precision, often avoiding the need for complex protecting group chemistry. While direct microbial oxidation to produce this compound is not extensively documented, related processes involving pentose metabolism in microorganisms illustrate the potential of this approach.

Bacteria have evolved non-phosphorylative pathways for the catabolism of pentoses like L-arabinose. In organisms such as Azospirillum brasilense, L-arabinose is oxidized to L-arabino-γ-lactone by an NAD(P)-dependent L-arabinose 1-dehydrogenase. This initial oxidative step is a key part of a pathway that converts the pentose into α-ketoglutarate. Such natural metabolic pathways demonstrate the existence of enzymes capable of performing stereospecific oxidations on pentose substrates.

A practical application of microbial oxidation is seen in the use of Gluconobacter oxydans for the selective oxidation of N-Cbz protected aminopolyols, which are themselves derived from aldoses. This chemoenzymatic strategy has been used to synthesize valuable iminosugars. The whole cells of G. oxydans act as efficient catalysts for the selective oxidation at specific carbon positions, achieving excellent conversions and yields. This highlights the utility of whole-cell systems in performing highly selective oxidation reactions on carbohydrate-derived substrates.

The principles demonstrated in these related microbial processes suggest a viable strategy for the production of this compound. A hypothetical pathway could involve the use of a microorganism, either naturally occurring or genetically engineered, that possesses an appropriate dehydrogenase or oxidase. This biocatalyst would stereoselectively act on a suitable pentose precursor to yield the desired 3-deoxy sugar.

| Microbial System | Substrate Type | Reaction Type | Relevance to Deoxy-Sugar Synthesis |

| Azospirillum brasilense | L-Arabinose | NAD(P)-dependent oxidation | Demonstrates natural enzymatic pathways for stereospecific pentose oxidation. |

| Gluconobacter oxydans | N-Cbz protected aminopolyols | Selective C-4 oxidation | Shows the potential of whole-cell biocatalysts for highly selective oxidations on sugar derivatives. |

Elucidation of Biochemical Pathways and Metabolic Roles of 3 Deoxy L Threo Pentose and Its Metabolites

Participation in Microbial Metabolic Pathways

3-Deoxy-L-threo-pentose is not a constituent of central carbon metabolism but appears as an intermediate in specific catabolic routes. Its formation is primarily linked to the breakdown of larger, often acidic, sugar derivatives found in pectin (B1162225) and agarose (B213101).

While the classic Entner-Doudoroff (ED) pathway is a route for glucose catabolism, several microorganisms, particularly archaea and some bacteria, utilize non-phosphorylative variants to degrade pentose (B10789219) sugars. scispace.comwikipedia.org These pathways are analogous to the ED pathway and represent a significant route for processing 3-deoxy sugars. scispace.com In these non-phosphorylative routes, pentoses like L-arabinose are first oxidized to their corresponding sugar acids (L-arabinonate), which are then dehydrated to form a 2-keto-3-deoxypentonate (KDP) intermediate. scispace.com This KDP is subsequently cleaved by a KDP aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde. scispace.comnih.gov

Although this compound itself is not a direct intermediate in this specific sequence, the pathway is central to the metabolism of 3-deoxypentonic acids, establishing the biochemical precedent for the enzymatic handling of this class of molecules in microbes. scispace.comresearchgate.net The enzymes in this pathway, such as the promiscuous aldolases found in hyperthermophilic archaea like Sulfolobus solfataricus, are capable of acting on various 2-keto-3-deoxy sugar acids, highlighting a metabolic flexibility that may accommodate a range of deoxysugar substrates. researchgate.net

A significant pathway that leads to precursors of this compound is the catabolism of 3,6-Anhydro-L-galactose (AHG), a primary component of agarose from the cell walls of red macroalgae. nih.govrsc.org This uncommon sugar is not metabolized by most terrestrial microbes, but specialized marine bacteria, such as species of Vibrio, possess a unique catabolic route. nih.govkorea.ac.kr

The pathway begins with the oxidation of AHG to 3,6-anhydro-L-galactonate (AHGA). nih.gov This reaction is catalyzed by an NADP+-dependent AHG dehydrogenase. nih.gov Subsequently, AHGA is isomerized by the enzyme AHGA cycloisomerase to form 2-keto-3-deoxy-L-galactonate (also known as L-threo-3-deoxy-hexulosonate or l-KDGal). nih.govnih.gov This l-KDGal is a key intermediate which is then cleaved by an aldolase into two smaller molecules: pyruvate and L-glyceraldehyde. nih.govresearchgate.net L-glyceraldehyde serves as a potential C3 precursor for the synthesis of 5-carbon sugars like this compound.

| Step | Substrate | Enzyme | Product | Microbial Source Example |

|---|---|---|---|---|

| 1 | 3,6-Anhydro-L-galactose (AHG) | AHG Dehydrogenase | 3,6-anhydro-L-galactonate (AHGA) | Vibrio sp. nih.gov |

| 2 | 3,6-anhydro-L-galactonate (AHGA) | AHGA Cycloisomerase | 2-Keto-3-deoxy-L-galactonate (l-KDGal) | Vibrio sp. nih.gov |

| 3 | 2-Keto-3-deoxy-L-galactonate (l-KDGal) | l-KDGal Aldolase | Pyruvate + L-Glyceraldehyde | Escherichia coli (heterologous expression) nih.gov |

In many filamentous fungi, such as Aspergillus niger and Trichoderma reesei, the degradation of D-galacturonate—the main component of pectin—follows a reductive pathway that also generates L-glyceraldehyde. nih.govresearchgate.net This pathway is distinct from the bacterial routes of galacturonate metabolism.

The fungal pathway is initiated by the NADPH-dependent reduction of D-galacturonate to L-galactonate, catalyzed by D-galacturonic acid reductase. nih.govresearchgate.net The L-galactonate is then dehydrated by L-galactonate dehydratase to form 2-keto-3-deoxy-L-galactonate. nih.govresearchgate.net This intermediate is the same as the one produced in AHG catabolism. An aldolase, specifically 2-keto-3-deoxy-L-galactonate aldolase, subsequently cleaves this molecule into pyruvate and L-glyceraldehyde. nih.govresearchgate.net The L-glyceraldehyde is typically further reduced to glycerol (B35011) by an L-glyceraldehyde reductase in these fungi. nih.govresearchgate.net The production of L-glyceraldehyde in this widely distributed fungal pathway provides another significant source for potential C3 precursors of deoxypentoses.

| Step | Substrate | Enzyme | Product | Fungal Source Example |

|---|---|---|---|---|

| 1 | D-Galacturonic acid | D-Galacturonic acid reductase | L-Galactonate | Aspergillus niger, Trichoderma reesei nih.govresearchgate.net |

| 2 | L-Galactonate | L-Galactonate dehydratase | 2-Keto-3-deoxy-L-galactonate | Aspergillus niger, Trichoderma reesei nih.govresearchgate.net |

| 3 | 2-Keto-3-deoxy-L-galactonate | 2-Keto-3-deoxy-L-galactonate aldolase | Pyruvate + L-Glyceraldehyde | Aspergillus niger, Trichoderma reesei nih.govresearchgate.net |

| 4 | L-Glyceraldehyde | L-Glyceraldehyde reductase | Glycerol | Trichoderma reesei (Hypocrea jecorina) nih.gov |

L-fucose is a 6-deoxy-L-galactose found in various glycoconjugates. nih.gov Microbial metabolism of L-fucose can proceed through several routes, including non-phosphorylative pathways that involve 3-deoxy intermediates. mdpi.com In some anaerobic bacteria, L-fucose is converted to 2-keto-3-deoxy-L-fuconate, which is then cleaved by an aldolase into pyruvate and L-lactaldehyde. frontiersin.orgeurekalert.org While this pathway yields a C3 aldehyde similar to glyceraldehyde, the direct conversion of L-lactaldehyde to intermediates leading to this compound is not well-established. However, the existence of these pathways further demonstrates the microbial capacity to process deoxy sugars via aldolase-mediated cleavage reactions.

Interconversion with Other Carbohydrate Structures

The stereochemistry of sugars is crucial for their biological function, and enzymes known as epimerases are responsible for the interconversion of diastereomers. This compound and 3-Deoxy-L-arabinose are epimers, differing only in the configuration at the C2 position. While some databases list them as synonyms, this is structurally incorrect. nih.gov

In metabolic pathways, epimerases play a vital role in reconfiguring sugars to channel them into specific routes. A well-known example is the phosphopentose epimerase, which reversibly converts D-ribulose 5-phosphate to D-xylulose 5-phosphate in the pentose phosphate (B84403) pathway. wikipedia.org More specifically, epimerases that act on deoxysugars have been identified. For instance, a 3'-epimerase is involved in the biosynthesis of dTDP-6-deoxy-D-allose, where it converts dTDP-4-keto-6-deoxyglucose to its allose epimer. nih.gov Although a specific epimerase for this compound has not been definitively characterized, the existence of these enzyme classes suggests a plausible mechanism for the interconversion between 3-deoxypentose epimers within a microbial cell, allowing for metabolic flexibility.

Metabolic Flux Analysis and Pathway Mapping

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com By using isotopically labeled substrates, such as 13C-glucose, MFA can trace the path of carbon atoms through interconnected pathways like glycolysis, the pentose phosphate pathway (PPP), and other catabolic routes. nih.govfrontiersin.org This allows researchers to understand how cells distribute metabolic resources under different conditions. nih.gov

While no specific MFA studies focusing on this compound have been documented, this methodology is highly relevant for understanding its biosynthesis. For instance, MFA can be applied to organisms engineered to utilize D-galacturonate to quantify the carbon flux from the substrate, through the fungal degradation pathway, and towards the production of pyruvate and L-glyceraldehyde. vtt.firesearchgate.net Such analysis can reveal metabolic bottlenecks and quantify the efficiency of precursor supply. nih.gov

Furthermore, MFA is instrumental in mapping the complex interplay between central metabolic pathways. Studies in various microorganisms have used 13C-MFA to determine the relative activity of glycolysis versus the PPP, which is crucial for understanding the supply of precursors and cofactors (like NADPH) needed for biosynthetic processes. researchgate.netnih.gov By applying MFA, researchers could map the flux of L-glyceraldehyde derived from D-galacturonate or AHG catabolism and determine its fate, including its potential entry into pathways that could lead to the formation of this compound.

Enzymological Characterization of Proteins Interacting with 3 Deoxy L Threo Pentose

Aldolases Involved in 3-Deoxy Sugar Transformations

Aldolases are a class of enzymes that catalyze the reversible cleavage or formation of carbon-carbon bonds in aldol (B89426) reactions. In the context of 3-deoxy sugars, they are pivotal in both the synthesis and degradation of these molecules. The formation of 3-deoxy-ketoaldonic acids, such as 3-deoxy-D-manno-octulosonic acid (KDO), is a key example of an aldolase-catalyzed transformation.

Aldolases acting on deoxy sugars often exhibit remarkable specificity for their substrates, which typically include a nucleophilic donor (like pyruvate (B1213749) or dihydroxyacetone phosphate) and an electrophilic aldehyde acceptor.

3-Deoxy-D-manno-octulosonate 8-phosphate (KDO8P) Synthase : This enzyme catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) with D-arabinose 5-phosphate (A5P) to form KDO8P. dbpedia.org It is highly specific for A5P, a five-carbon aldose phosphate (B84403). While it can utilize some analogs like 2-deoxyribose 5-phosphate as an alternate substrate, it does not accept D-ribose 5-phosphate or the four-carbon D-erythrose 4-phosphate (E4P). nih.gov This specificity ensures the correct precursor is used for lipopolysaccharide synthesis in Gram-negative bacteria. dbpedia.org

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase : A closely related enzyme, DAHP synthase, catalyzes the first step of the shikimate pathway by condensing PEP with E4P, a four-carbon sugar phosphate. researchgate.netfrontiersin.org The distinct specificity of KDO8P synthase for a pentose (B10789219) phosphate and DAHP synthase for a tetrose phosphate highlights how these enzymes channel metabolites into specific pathways. dbpedia.orgndl.go.jp

L-fuculose-1-phosphate aldolase (B8822740) (FucA) : This is a class II, metal-dependent aldolase that reversibly cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. genome.jpmerriam-webster.com FucA demonstrates stereochemical selectivity, enabling the synthesis of rare sugars like L-tagatose and L-fructose when L-glyceraldehyde is used as the acceptor substrate. nih.gov

The stereochemical outcome of these reactions is tightly controlled. For instance, the condensation catalyzed by KDO8P synthase proceeds via the addition of the C3 of PEP to the re face of the C1 carbonyl of A5P. osmarks.net This precise control establishes the correct stereochemistry at the newly formed chiral centers.

The mechanism of aldolases in 3-deoxy sugar synthesis has been extensively studied, particularly for synthases that use PEP. The reaction catalyzed by KDO8P synthase involves an aldol-like condensation between PEP and A5P. wikipedia.org

For Class II aldolases like L-fuculose-1-phosphate aldolase, the mechanism is dependent on a divalent metal ion, typically Zn²⁺ or Mg²⁺. merriam-webster.comresearchgate.net The metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate (DHAP in the condensation direction) and stabilizing the enediolate intermediate. A key catalytic residue, often a glutamate, acts as a general acid/base to facilitate proton transfer during the reaction. merriam-webster.com

| Enzyme | Substrates | Product | Mechanistic Class |

|---|---|---|---|

| KDO8P Synthase | Phosphoenolpyruvate (PEP), D-Arabinose 5-phosphate (A5P) | 3-Deoxy-D-manno-octulosonate 8-phosphate (KDO8P) | PEP-utilizing aldolase (Class I-like) |

| DAHP Synthase | Phosphoenolpyruvate (PEP), D-Erythrose 4-phosphate (E4P) | 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | PEP-utilizing aldolase (Class I-like) |

| L-fuculose-1-phosphate aldolase | Dihydroxyacetone phosphate (DHAP), L-Lactaldehyde | L-Fuculose-1-phosphate | Class II (Metal-dependent) |

Dehydratases Catalyzing 3-Deoxy Sugar Acid Formation

Dehydratases are crucial enzymes in the biosynthesis of most deoxysugars, typically acting on nucleotide-activated sugars. wikipedia.org They catalyze the elimination of a water molecule, creating a keto-deoxy intermediate that is a substrate for subsequent modification by reductases or other enzymes. These enzymes are classified based on the position of the dehydration event.

In many biosynthetic pathways, the formation of a 3-deoxysugar is initiated by a 4,6-dehydratase, which creates a nucleoside diphosphate-4-keto-6-deoxyhexose intermediate. This intermediate can then be acted upon by 3-dehydratases or 2,3-dehydratases to form di- and trideoxy sugars. wikipedia.org For example, the enzyme ColD is a 3-dehydratase involved in the biosynthesis of GDP-colitose. These enzymes often belong to the short-chain dehydrogenase/reductase (SDR) superfamily or are related to aspartate aminotransferases. wikipedia.org

Isomerases Acting on Deoxy-Ulosonate Structures

Isomerases catalyze the interconversion of isomers, such as the conversion between aldoses and ketoses. In the context of deoxy sugars, they play essential roles in rearranging the carbon skeleton and functional groups. A key group of isomerases acts on deoxy-ulosonates (keto-deoxy sugar acids).

One prominent example is 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) . dbpedia.org This enzyme is part of the KduI/IolB isomerase family and participates in pectin (B1162225) degradation pathways in bacteria. KduI catalyzes the isomerization of 5-keto-4-deoxyuronate to 2,5-diketo-3-deoxygluconate. dbpedia.org This reaction is a critical step in channeling products of pectin breakdown into central metabolism. The enzyme has a TIM-barrel fold, a common structural motif for isomerases. dbpedia.org

Other relevant isomerases include those that act on pentoses and deoxysugars:

D-Lyxose Isomerase : This enzyme catalyzes the reversible isomerization between the aldose D-lyxose and the ketose D-xylulose. frontiersin.orgnih.gov

L-Rhamnose Isomerase : This enzyme interconverts the 6-deoxy sugar L-rhamnose (an aldose) and L-rhamnulose (a ketose). The mechanism involves a hydride shift between C1 and C2 of the linearized sugar, facilitated by metal cofactors and active site residues.

These enzymes demonstrate the common aldose-ketose isomerization mechanism that is central to carbohydrate metabolism and is applicable to deoxy-ulosonate structures.

Reductases in Deoxy-Sugar Conversion

Reductases are indispensable in the final steps of many deoxysugar biosynthetic pathways. After a dehydratase creates a keto-deoxy intermediate, a reductase is often required to reduce the ketone to a hydroxyl group, thereby establishing the final stereochemistry of the sugar. These enzymes are typically dependent on NAD(P)H as a hydride donor.

In the biosynthesis of 6-deoxysugars like dTDP-L-rhamnose and GDP-L-fucose, a 4-keto-6-deoxy intermediate is produced by a dehydratase. This intermediate is then acted upon by an epimerase/reductase enzyme. For example, in the synthesis of dTDP-d-fucose, a dTDP-4-keto-6-deoxy-d-glucose reductase reduces the C4 ketone. These reductases are often members of the short-chain dehydrogenase/reductase (SDR) protein family, which share a common structural fold and catalytic mechanism.

Similarly, mannose-6-phosphate (B13060355) reductase and aldose-6-phosphate reductase are key enzymes in the synthesis of sugar alcohols and belong to the aldo/keto reductase (AKR) superfamily. They catalyze the reduction of the aldehyde group of sugar phosphates. Structural analysis shows a typical TIM barrel fold with a binding site for the NADP⁺ cofactor and the sugar substrate, where a catalytic tetrad (Tyr, Asp, Lys, His) facilitates hydride transfer from NADPH to the substrate's carbonyl carbon.

Structural Biology of Enzyme-Deoxy Sugar Complexes

X-ray crystallography has provided profound insights into how enzymes recognize and transform deoxy sugars. The structures of aldolases, isomerases, and reductases complexed with substrates, products, or their analogs have revealed key features of their active sites and catalytic mechanisms.

KDO8P Synthase : The crystal structure of E. coli KDO8P synthase reveals a homotetramer where each monomer consists of a (β/α)₈ barrel. dbpedia.org Binary complexes with the substrate PEP and the product KDO8P show that the ligands bind in a deep active site funnel. wikipedia.orgnih.gov The phosphate moieties of the ligands are anchored by a region of positive electrostatic potential. The structure also identified a key histidine residue (His202) that acts as an active-site gate, controlling ligand access. nih.gov

L-fuculose-1-phosphate aldolase : Structural studies of this Class II aldolase show a homotetrameric arrangement. genome.jpresearchgate.net The active site contains a metal ion (e.g., Mg²⁺) coordinated by conserved acidic residues. This metal ion is essential for binding the substrate and activating it for catalysis. researchgate.net

L-Rhamnose Isomerase : The structure of this isomerase, also a (β/α)₈ barrel, has been solved in complex with its substrate, L-rhamnopyranose. The structure elucidates the mechanism of sugar ring opening, showing a catalytic water molecule positioned to protonate the ring oxygen (O5) and deprotonate the anomeric hydroxyl (O1). Metal ions (Mn²⁺) in the active site coordinate the hydroxyl groups of the linearized sugar to facilitate the hydride shift isomerization.

Dehydratases and Reductases (SDR Family) : Many enzymes involved in deoxysugar biosynthesis, including 4,6-dehydratases and 4-keto-reductases, belong to the SDR superfamily. These enzymes typically form dimers or tetramers. Each monomer has a conserved Rossmann-like fold for binding the NAD(P)⁺/H cofactor and a variable substrate-binding region that confers specificity.

| Enzyme | Structural Fold | Key Active Site Features | PDB Example(s) |

|---|---|---|---|

| KDO8P Synthase | (β/α)₈ barrel | Active site funnel, His gate, Phosphate binding site | 1D9E dbpedia.org |

| L-fuculose-1-phosphate aldolase | TIM barrel | Divalent metal ion cofactor, Catalytic glutamate | 2FUA genome.jp |

| L-Rhamnose Isomerase | (β/α)₈ barrel | Two metal ions, Catalytic water for ring opening | 3ITL |

| GDP-mannose 4,6-dehydratase | SDR Family (Rossmann-like) | NAD⁺ binding domain, Catalytic Tyr-Lys-Ser triad | 1DB3 |

X-ray Crystallography of Enzyme Active Sites

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of enzymes, offering a detailed view of their active sites and how they recognize and bind substrates. nih.gov This structural information is fundamental for understanding the catalytic mechanisms and substrate specificity of enzymes like L-rhamnose isomerase, which is relevant for the study of 3-Deoxy-L-threo-pentose.

The active site is located at the center of the (β/α)8 barrel and contains essential metal ions, typically Mn2+ or Co2+, which are crucial for catalysis. researchgate.net One metal ion is considered structural, aiding in substrate binding, while the second is catalytic, participating directly in the hydride shift mechanism of isomerization. researchgate.net

High-resolution crystal structures of L-RhI in complex with substrates such as L-rhamnose and D-allose have provided a molecular basis for its substrate recognition. kek.jpnih.gov These structures show that specific amino acid residues, including histidine and aspartate, coordinate the metal ions and interact with the hydroxyl groups of the sugar substrate through a network of hydrogen bonds. kek.jp The portion of the active site that interacts with the C1, C2, and C3 positions of the sugar is highly conserved, while the region interacting with the C4, C5, and C6 positions shows more variability, which accounts for the enzyme's broad substrate specificity. kek.jp This detailed architectural knowledge of the active site provides a template for modeling the binding of other deoxysugars like this compound.

Mutagenesis Studies for Enzyme Activity Modulation

Site-directed mutagenesis is a powerful tool used to probe the function of specific amino acid residues within an enzyme's active site and to engineer enzymes with altered properties, such as enhanced activity or modified substrate specificity. researchgate.net

In the study of L-rhamnose isomerases, mutagenesis has been employed to improve their efficiency in producing rare sugars. For instance, in L-RhI from Bacillus subtilis, alanine (B10760859) scanning and saturation mutagenesis were used to construct mutant libraries. nih.gov Analysis of these libraries revealed that specific mutations could significantly enhance the conversion of D-psicose to D-allose. nih.gov The D325M mutation, for example, increased the conversion rate by 55.73%, while the D325S and W184H mutations also showed notable improvements. nih.gov Molecular dynamics simulations suggested that these mutations resulted in more stable protein structures when bound to the substrate, facilitating a more efficient conversion. nih.gov

Another study focused on altering the substrate specificity of L-rhamnose isomerase from Thermoanaerobacterium saccharolyticum NTOU1. researchgate.net By targeting residue Ile102, which is located in the active site, researchers were able to change the enzyme's preference towards D-allose. The I102Q mutant, in particular, exhibited a 277% increase in catalytic efficiency for D-allose compared to the wild-type enzyme. researchgate.net This enhancement was attributed to the formation of an additional hydrogen bond between the glutamine residue and the D-allose substrate. researchgate.net

These studies demonstrate that targeted mutations in the active site can effectively modulate the catalytic activity and substrate preference of enzymes that act on deoxysugars. This approach holds significant potential for developing biocatalysts tailored for specific substrates like this compound.

| Enzyme Source | Mutation | Effect on Activity/Specificity |

| Bacillus subtilis L-Rhamnose Isomerase | D325M | 55.73% increase in D-allose conversion |

| Bacillus subtilis L-Rhamnose Isomerase | D325S | 15.34% increase in D-allose conversion |

| Bacillus subtilis L-Rhamnose Isomerase | W184H | 10.37% increase in D-allose conversion |

| Thermoanaerobacterium saccharolyticum L-Rhamnose Isomerase | I102Q | 277% catalytic efficiency for D-allose vs wild-type |

| Thermoanaerobacterium saccharolyticum L-Rhamnose Isomerase | I102N | 148% catalytic efficiency for D-allose vs wild-type |

| Thermoanaerobacterium saccharolyticum L-Rhamnose Isomerase | I102R | 191% catalytic efficiency for D-allose vs wild-type |

Kinetic Analysis of Enzyme-Catalyzed Reactions

Kinetic analysis is essential for quantifying the efficiency and substrate preference of enzyme-catalyzed reactions. For L-rhamnose isomerases, kinetic parameters such as specific activity, Michaelis constant (Km), and catalytic efficiency (kcat/Km) have been determined for a range of substrates.

A novel thermotolerant L-rhamnose isomerase (L-RIM) identified from a metagenome was found to be active over a broad pH (6.0 to 9.0) and temperature (70 to 80 °C) range. nih.gov This enzyme demonstrated remarkable heat stability, with a half-life of approximately 12 days at 65 °C. nih.gov Such robust enzymes are highly desirable for industrial biocatalysis.

The L-rhamnose isomerase from Clostridium stercorarium exhibited the highest specific activity and catalytic efficiency for L-rhamnose among reported L-RhIs. researchgate.net Isothermal titration calorimetry (ITC) has also been utilized to determine the kinetic parameters of L-RhI from Bacillus subtilis, revealing low Km values for substrates like L-rhamnose, L-mannose, D-ribose, and D-allose, which indicates a high affinity for these sugars. researchgate.net

In some cases, mutations can lead to a loss of function, which can also provide valuable information. For example, the aldA67 loss-of-function mutation in Aspergillus nidulans aldehyde dehydrogenase, an enzyme in the L-rhamnose catabolic pathway, leads to an accumulation of an intermediate inducer. mdpi.com This, in turn, significantly upregulates the production of α-L-rhamnosidase, demonstrating the intricate regulation of the metabolic pathway. mdpi.com

The kinetic data from these studies are crucial for comparing the performance of different enzymes and their engineered variants, and for optimizing reaction conditions for the production of specific sugars.

| Enzyme | Substrate | Key Kinetic Finding |

| Metagenomic L-Rhamnose Isomerase (L-RIM) | D-allulose | Optimal activity at pH 7.0 and 75°C; very high thermal stability. nih.gov |

| Clostridium stercorarium L-Rhamnose Isomerase | L-rhamnose | Highest specific activity and catalytic efficiency among reported L-RhIs. researchgate.net |

| Bacillus subtilis L-Rhamnose Isomerase | L-rhamnose, D-allose | Low Km values indicating high substrate affinity. researchgate.net |

| Aspergillus nidulans aldehyde dehydrogenase (mutant) | L-rhamnose pathway intermediate | Loss-of-function mutation leads to ~8-fold increase in extracellular α-L-rhamnosidase production. mdpi.com |

Research Applications in Chemical Biology and Bioengineering

Utilization as Precursors for Complex Molecular Synthesis

Deoxy sugars serve as fundamental building blocks in the synthesis of more complex and biologically active molecules. Their modified structure is instrumental in creating novel compounds with specific functions.

Deoxy sugars are valuable precursors for the chemical and enzymatic synthesis of complex carbohydrates, including glycoconjugates and oligosaccharides. The synthesis of these molecules is crucial for studying their roles in biological processes. For a sugar to be incorporated into such structures enzymatically, it must first be converted into an activated form, such as a nucleotide sugar. For instance, UDP-α-D-xylose and UDP-β-L-arabinose are the required substrates for glycosyltransferases to produce polysaccharides, which are essential biopolymers in all living organisms researchgate.netfrontiersin.org. The synthesis of these activated nucleotide sugars is a key step that enables their use as building blocks frontiersin.org.

A prominent example of this principle is the chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose, a related deoxy sugar. This compound was successfully incorporated into fluorinated trisaccharides, demonstrating its potential as a versatile chemical probe in the field of glycobiology rsc.org. Similarly, derivatives of galactose, such as allyl 3-deoxy-β-D-galactopyranoside, have been synthesized to probe the binding specificity of galactose-specific lectins, highlighting the use of deoxy sugars in creating tools to study protein-carbohydrate interactions nih.gov.

The modification of sugar molecules is a recognized strategy for developing compounds with antimicrobial properties. While direct studies on 3-Deoxy-L-threo-pentose are not extensively documented, research on related derivatized sugars underscores the potential of this approach. For example, modified inulin derivatives have shown enhanced antibacterial activity against both Escherichia coli and Staphylococcus aureus when compared to the original unmodified polysaccharide mdpi.com.

Furthermore, the analysis of plant extracts with known antimicrobial activity has led to the identification of derivatized deoxy-pentose compounds, suggesting their contribution to the extract's biological effects ekb.eg. The broader context of carbohydrate chemistry shows that even simple sugars can influence microbial responses; L-arabinose, a related pentose (B10789219), has been observed to independently affect the antibiotic sensitivity of E. coli mdpi.com. These findings collectively support the strategy of derivatizing sugars like this compound to explore and develop new antimicrobial agents.

Design and Synthesis of Enzyme Inhibitors and Probes

Deoxy sugars are excellent candidates for the design of enzyme inhibitors and molecular probes. By mimicking the structure of natural substrates, they can bind to an enzyme's active site. However, the absence of a key hydroxyl group can prevent them from undergoing the normal enzymatic reaction, leading to inhibition or allowing them to act as stable probes for studying enzyme mechanisms.

This concept is well-illustrated by the development of 3-deoxy-3-fluoro-L-fucose, which was synthesized to serve as a novel and versatile chemical probe for applications in glycobiology rsc.org. The general approach often involves structure-based design, where the inhibitor's structure is tailored to fit the enzyme's active site, taking advantage of conformational differences between enzymes from different organisms to achieve selectivity nih.gov. Computational design methods are also employed to identify a protein scaffold that can support specific polar residues, optimizing the surrounding surface for high-affinity binding to an enzyme's active site nih.gov.

Metabolic Engineering for Enhanced Production of Biochemicals

Metabolic engineering allows for the targeted modification of cellular chemistry to produce valuable compounds. While specific projects targeting the production of this compound are not reported, the engineering of pentose metabolism in microorganisms is a mature field. A primary goal has been to enable industrial microbes, such as Saccharomyces cerevisiae, to ferment pentose sugars like xylose and L-arabinose, which are abundant in biomass but not naturally metabolized by these yeasts nih.govresearchgate.net.

The standard strategy involves introducing heterologous genes to create efficient pentose metabolic pathways and sugar transport proteins, thereby allowing for the bioconversion of these sugars into biofuels like ethanol nih.govnih.govknu.ac.kr. By applying computational strain design algorithms, researchers can identify key genes in pathways like the pentose phosphate (B84403) pathway to overexpress, optimizing the production of specific biochemicals unl.edu. This established framework for engineering pentose metabolism demonstrates the potential for developing microbial cell factories for the future production of specific deoxy sugars or their derivatives.

Non Enzymatic Formation and Degradation Pathways

Formation in Maillard Reaction Mechanisms

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino compounds such as amino acids, peptides, or proteins. researchgate.netsandiego.edu This reaction is fundamental in food science, contributing to the color, flavor, and aroma of cooked foods. nih.gov The formation of 3-deoxy-L-threo-pentose is intrinsically linked to the intermediate stages of the Maillard reaction involving pentoses.

The initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino group to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. sandiego.edu This unstable intermediate undergoes an Amadori or Heyns rearrangement to form a more stable ketosamine or aldosamine compound, respectively. sandiego.edu Pentoses, such as L-arabinose (a stereoisomer of L-threo-pentose), are generally more reactive in the Maillard reaction than hexoses. sandiego.edu

The degradation of these Amadori or Heyns products is a critical step leading to the formation of 3-deoxyosones. researchgate.net This pathway involves the elimination of the amino group and subsequent dehydration reactions. Specifically, the 1,2-enolization of the Amadori product followed by the elimination of the amino group and a hydroxyl group from the C-3 position results in the formation of a 3-deoxy-1,2-dicarbonyl compound, also known as a 3-deoxyosone. In the context of a pentose (B10789219), this process yields a 3-deoxypentosone. This compound is a reduced form of the corresponding 3-deoxypentosone intermediate. These dicarbonyl compounds are highly reactive intermediates in the Maillard reaction cascade. researchgate.net

| Intermediate Stage | Description | Key Compounds Involved |

| Initial Stage | Condensation of a reducing sugar and an amino acid. | Reducing Pentose, Amino Acid, Schiff Base, N-substituted glycosylamine |

| Rearrangement | Formation of a stable ketoamine. | Amadori Product (1-amino-1-deoxy-ketose) |

| Intermediate Stage | Degradation of the Amadori product. | 1,2-enaminol, 3-Deoxypentosone |

| Final Product Formation | Further reactions of dicarbonyl intermediates. | Melanoidins, Flavor Compounds |

Role in Caramelization Processes

Caramelization is another form of non-enzymatic browning, but unlike the Maillard reaction, it involves the pyrolysis of sugars in the absence of amino compounds. bakerpedia.comwikipedia.org The process is highly dependent on temperature, pH, and the type of sugar. bakerpedia.com It involves a complex and poorly understood series of reactions including isomerization, dehydration, fragmentation, and polymerization. bakerpedia.comwikipedia.org

The formation and role of this compound in caramelization are tied to the dehydration and degradation stages. The process typically begins with the thermal decomposition of a sugar. bakerpedia.com For a pentose, heating leads to the elimination of water molecules, a key step in forming deoxy sugars. The "3-deoxy" designation signifies the loss of a hydroxyl group at the third carbon position, a direct consequence of dehydration reactions that are central to caramelization.

Once formed, 3-deoxypentoses and their related dicarbonyl intermediates can undergo further fragmentation into smaller volatile compounds that contribute to the characteristic caramel (B1170704) flavor, such as furans and maltol. bakerpedia.com They can also participate in condensation and polymerization reactions to form the brown-colored polymers known as caramelans, caramelens, and caramelins, which provide the typical color of caramel. wikipedia.org The rate of caramelization is influenced by pH, being accelerated in both acidic (below pH 3) and basic (above pH 9) conditions. wikipedia.org

| Process | Key Reactants | Key Conditions | Primary Products |

| Maillard Reaction | Reducing Sugars, Amino Compounds | Lower temperatures than caramelization | Melanoidins, Flavor Compounds, Advanced Glycation End Products |

| Caramelization | Sugars only | High temperatures (e.g., Fructose: 150°C, Maltose: 180°C) bakerpedia.com | Volatile flavor compounds (diacetyl, furans), Brown polymers (caramelans, caramelens, caramelins) wikipedia.org |

Advanced Product Characterization in Non-Enzymatic Systems

In both the Maillard reaction and, to a lesser extent, caramelization, reactive intermediates like 3-deoxyosones can react further with amino acids, peptides, and proteins to form a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs). nih.govplos.org These products are implicated in protein cross-linking and are studied extensively in biological systems. researchgate.net this compound, as a precursor to or a product of 3-deoxypentosone, is involved in the formation of specific AGEs.

One of the most well-characterized AGEs derived from pentoses is Pentosidine (B29645) . nih.gov It is a fluorescent cross-link formed between lysine (B10760008) and arginine residues in proteins, and its formation can be initiated by pentoses. nih.gov The pathway involves the reaction of the dicarbonyl intermediates derived from sugars like 3-deoxypentosone with the side chains of these amino acids. nih.gov

Another significant AGE is Nε-(carboxymethyl)lysine (CML) . While initially identified from hexose (B10828440) pathways, CML can also be formed from the oxidative cleavage of intermediate products derived from pentoses. researchgate.net

The characterization and quantification of these advanced products rely on various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method used to separate and quantify specific AGEs like pentosidine and CML after acid hydrolysis of the modified protein. plos.orgnih.gov Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use specific antibodies to detect and measure the concentration of particular AGEs like CML with high sensitivity. plos.org

| Advanced Glycation End Product (AGE) | Precursors | Amino Acids Involved | Characterization Methods |

| Pentosidine | Pentoses, 3-Deoxypentosones, Ascorbic Acid nih.gov | Lysine, Arginine nih.gov | HPLC, Fluorescence Spectroscopy researchgate.net |

| Nε-(carboxymethyl)lysine (CML) | Amadori products, various sugar degradation products nih.govresearchgate.net | Lysine researchgate.net | HPLC, ELISA plos.org |

| Pyrraline | 3-Deoxyglucosone (from hexoses) nih.gov | Lysine nih.gov | HPLC |

Advanced Analytical Methodologies for Research on 3 Deoxy L Threo Pentose

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for the detailed structural and conformational analysis of 3-Deoxy-L-threo-pentose. These techniques provide insights into the atomic-level architecture and dynamic behavior of the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of this compound in solution. Since monosaccharides exist in equilibrium as a mixture of cyclic (furanose and pyranose) and acyclic forms, NMR is essential for identifying and quantifying these different isomers. nih.govresearchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide key information. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation of anomers (α and β forms) and other structural isomers. nih.govmdpi.com For instance, the anomeric proton (H-1) in the cyclic forms typically resonates in a distinct region of the ¹H NMR spectrum, and its coupling constant (³J(H,H)) to the adjacent proton can help determine the stereochemistry at the anomeric center. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign all proton and carbon signals. mdpi.com These experiments reveal connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

NMR is also a vital tool for monitoring dynamic processes like isomerization or enzymatic reactions in real-time. For example, the conversion of a 3-deoxy-pentofuranose substrate into its corresponding ketose by an isomerase can be followed by acquiring NMR spectra over time. researchgate.net The appearance of new signals corresponding to the product and the decrease in the intensity of the substrate signals allow for the determination of reaction kinetics and equilibrium positions. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a 3-Deoxy-pentofuranose Derivative

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.41 (s), 5.29 (d) | 103.49, 96.72 |

| 2 | 4.39 - 3.57 (m) | 86.74, 82.92 |

| 3 | (Not Applicable) | (Deoxy Position) |

| 4 | 4.39 - 3.57 (m) | 79.60, 78.03 |

| 5 | 4.39 - 3.57 (m) | 65.01, 64.39 |

| Data adapted from a study on 5-O-t-Butyldiphenylsilyl-D-arabinofuranose, illustrating typical shift ranges for a pentofuranose (B7776049) skeleton. researchgate.net Note that values are for a related compound and serve as an example of expected data. |

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for identifying metabolites of this compound due to its high sensitivity and ability to provide molecular weight and structural information. ijpras.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex biological mixtures. nih.gov

In the context of metabolomics, identifying a molecule like this compound or its derivatives involves several steps. First, high-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent ion, which allows for the calculation of its elemental formula. ijpras.com

Tandem mass spectrometry (MS/MS) is then employed to gain structural insights. The parent ion is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For deoxysugars like this compound, common fragmentation pathways include:

Neutral Loss of Water: Dehydration is a common fragmentation event for sugars, leading to product ions with masses corresponding to the loss of one or more water molecules (18 Da). researchgate.net

Cross-Ring Cleavage: The sugar ring can break apart in predictable ways, yielding characteristic fragment ions. These cleavages provide information about the location of substituents and the deoxy position. researchgate.net

Glycosidic Bond Cleavage: If the deoxysugar is part of a larger glycoside, the bond between the sugar and the aglycone will readily cleave, helping to identify both components. nih.govescholarship.org

By comparing the experimental fragmentation pattern to those in spectral libraries or by interpreting the fragmentation pathways, the identity of the metabolite can be confirmed. nih.gov

Table 2: Common Fragmentation Patterns in Pentose (B10789219) Mass Spectrometry

| Fragmentation Type | Description | Mass Loss (Da) |

| Dehydration | Loss of a neutral water molecule from the sugar. | 18 |

| Cross-Ring Cleavage (⁰,²A) | Cleavage across the C1-C2 and C3-C4 bonds, a common pentose dissociation. | 60 |

| Cross-Ring Cleavage (¹,³A) | Cleavage across the C1-C2 and O-C4 bonds. | 90 |

| Data derived from general principles of sugar fragmentation. researchgate.net |

Chromatographic Separation and Purification in Research

Chromatography is fundamental for the isolation and purification of this compound from reaction mixtures or biological extracts. The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities.

High-performance liquid chromatography (HPLC) is a versatile and widely used method for the analysis and purification of monosaccharides. researchgate.net For compounds like this compound, which may exist as multiple isomers, specialized columns can be employed. Chiral stationary phases, for example, can separate enantiomers (D and L forms), while other columns can resolve anomers (α and β forms). researchgate.net Normal-phase or hydrophilic interaction liquid chromatography (HILIC) are often effective for separating polar compounds like sugars.

Size-Exclusion Chromatography

Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume. bio-rad.com While commonly used for large biomolecules like proteins and polysaccharides, it is also effective for purifying small molecules like this compound from significantly larger or smaller impurities. nih.govmdpi.com

In a typical application, a reaction mixture containing the target deoxysugar alongside larger unreacted starting materials (e.g., polysaccharides) or enzymes can be passed through an SEC column. mdpi.com Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules like this compound can enter the pores, leading to a longer retention time and effective separation. bio-rad.commdpi.com Gels with small pore sizes, such as Bio-Gel P-2, are suitable for the fractionation of oligosaccharides and monosaccharides. mdpi.com

Table 3: Principles of Size-Exclusion Chromatography for Purification

| Feature | Description | Application to this compound |

| Stationary Phase | Porous beads (e.g., polyacrylamide, dextran) with a defined pore size distribution. wikipedia.org | Gels like Bio-Gel P-2 with appropriate pore sizes for small sugars are used. mdpi.com |

| Separation Basis | Differential exclusion from pores based on molecular size. Larger molecules elute faster. bio-rad.com | Separation from high-molecular-weight enzymes or polysaccharide substrates. mdpi.com |

| Mobile Phase | Typically an aqueous buffer that does not interact with the stationary phase. wikipedia.org | Distilled water or simple buffers are effective eluents. mdpi.com |

| Outcome | Purification of the target molecule based on size differences relative to contaminants. | Isolation of high-purity this compound. |

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are widely used to measure the activity of enzymes that may utilize this compound as a substrate. These assays are often continuous, allowing for the real-time measurement of reaction rates, and are amenable to high-throughput screening. bmrservice.commdpi.com

Many enzymes that act on sugar aldehydes, such as aldose reductase, are oxidoreductases that use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or its phosphate (B84403) equivalent (NADP⁺/NADPH) as a cofactor. bmrservice.comencyclopedia.pub Aldose reductase, for instance, catalyzes the NADPH-dependent reduction of aldehydes to their corresponding alcohols. mdpi.com The activity of such an enzyme with this compound can be monitored by following the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. bmrservice.commdpi.com

The assay is based on the Beer-Lambert law, where the change in absorbance is directly proportional to the change in the concentration of NADPH. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹, allowing for the direct calculation of the reaction velocity. bmrservice.com This principle provides a robust and quantitative method for studying enzyme kinetics, evaluating inhibitors, and screening for novel enzymes that metabolize this compound.

Table 4: Components of a Typical Spectrophotometric Assay for an Aldose Reductase-like Enzyme

| Component | Role in the Assay |

| Buffer | Maintains a constant and optimal pH for enzyme activity. |

| This compound | The enzyme substrate whose conversion is being measured. |

| NADPH | The cofactor that is consumed during the reaction. |

| Enzyme | The catalyst (e.g., Aldose Reductase) that facilitates the reaction. |

| Spectrophotometer | Instrument used to monitor the change in absorbance at 340 nm over time. mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Deoxy-L-threo-pentose, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves regioselective deoxygenation of precursor sugars, such as L-threose derivatives. Key steps include protecting group strategies (e.g., benzyl or trityl groups) to direct deoxygenation at the C3 position, followed by acidic or enzymatic deprotection. For example, analogs like 2-deoxy-D-threo-pentose (CAS 533-67-5) are synthesized via stereospecific reduction or enzymatic pathways . Optimization requires monitoring reaction conditions (temperature, catalyst) and purification via column chromatography, as demonstrated in the synthesis of structurally similar compounds like (S)-1-((R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-(trityloxy)ethyl dodecanoate .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its stereochemical configuration?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming the absence of the C3 hydroxyl group and verifying the L-threo configuration. Polarimetry and high-resolution mass spectrometry (HRMS) complement structural validation. Elemental analysis ensures purity, as shown in studies of related deoxy sugars where carbon/hydrogen percentages matched theoretical values within 0.3% .

Q. What is the biological significance of this compound in metabolic pathways?

- Methodological Answer : While direct metabolic studies on this compound are limited, its structural similarity to deoxyribose and other pentoses suggests potential roles in nucleic acid analogs or glycoconjugate biosynthesis. Researchers should employ isotopic labeling (e.g., -glucose tracers) and enzymatic assays to track incorporation into cellular macromolecules, as seen in studies of 3-deoxy-D-erythro-pentose metabolism .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in glycosylation reactions?

- Methodological Answer : The L-threo configuration dictates axial/equatorial hydroxyl orientations, affecting nucleophilic attack during glycosidic bond formation. Computational modeling (e.g., density functional theory) can predict transition states, while kinetic studies under varying solvents (e.g., DMF vs. aqueous) reveal stereoelectronic effects. Comparative studies with D-threo or 3-deoxy-D-erythro isomers, such as those in CAS 41107-43-1, highlight configuration-dependent reactivity .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

- Methodological Answer : Systematic replication under controlled conditions (pH, temperature) is essential. For instance, conflicting solubility data may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and high-performance liquid chromatography (HPLC) to assess purity. Cross-validate findings against databases like EPA DSSTox, which standardizes chemical properties .

Q. What experimental designs are optimal for studying the enzymatic degradation of this compound in microbial systems?

- Methodological Answer : Employ chemostat cultures with controlled carbon sources to isolate degradation pathways. Metabolomic profiling (LC-MS/MS) and gene knockout libraries can identify key enzymes (e.g., dehydrogenases). Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental rigor, as outlined in frameworks for microbial metabolism studies .

Q. How can researchers address challenges in quantifying trace amounts of this compound in complex biological matrices?

- Methodological Answer : Derivatization with agents like trimethylsilyl (TMS) or pentafluorobenzyl (PFB) enhances detection sensitivity in gas chromatography-mass spectrometry (GC-MS). Internal standards (e.g., deuterated analogs) correct for matrix effects. Validate methods using spike-recovery experiments, adhering to guidelines from pharmacopeial protocols for sugar analysis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Use probit or logit regression models to estimate LD values, ensuring sample sizes meet power analysis requirements (e.g., ≥30 subjects per group). Account for covariates like animal weight via ANCOVA. Reproduce methods from 1,2,3-trichloropropane toxicity studies, which employed stratified randomization and Kaplan-Meier survival analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes